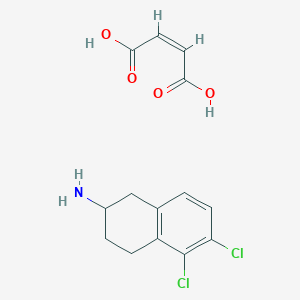
DCAT Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DCAT Maleate is a chemical compound known for its role as an inhibitor of N-methyl transferases (NMT). This compound is particularly significant in the field of neurochemistry, as it prevents the formation of neurotoxins associated with Parkinson’s syndrome by methylating non-methylated pre-neurotoxins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DCAT Maleate typically involves the reaction of DCAT with maleic acid under controlled conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, and requires a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and maintained for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Oxidation Reactions
Maleate esters undergo oxidation at the double bond or ester functional groups. For example:
Key Findings :
-
Epoxidation proceeds via electrophilic addition, forming a cyclic oxonium intermediate.
-
Oxidative cleavage with ozone is stereospecific, yielding fragmented carbonyl compounds .
Reduction Reactions
Reduction of the double bond or ester groups is common:
Industrial Applications :
-
Catalytic hydrogenation of dimethyl maleate to dimethyl succinate is a key step in producing 1,4-butanediol (BDO), a polymer precursor .
Diels-Alder Cycloaddition
The electron-deficient double bond in maleates acts as a dienophile in [4+2] cycloadditions:
| Diene | Conditions | Adduct | Endo/Exo Selectivity | References |
|---|---|---|---|---|
| Anthracene | AlCl₃ catalyst, 120°C | Anthracene-maleate adduct | Exo predominant | |
| 2-Methylfuran | Solvent-free, 80°C | Oxabicyclic product | Endo: 15–20% |
Mechanistic Insights :
-
Lewis acids (e.g., AlCl₃) enhance reaction rates by polarizing the dienophile .
-
Exo selectivity dominates under kinetic control, while endo products form under thermodynamic conditions .
Substitution and Transesterification
Maleate esters participate in nucleophilic substitution and transesterification:
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Transesterification with ethanol | H₂SO₄ catalyst, reflux | Diethyl maleate | |
| Nucleophilic substitution (SN2) | KOH, aqueous ethanol, 70°C | Maleic acid salts |
Industrial Production :
-
Large-scale synthesis of dimethyl maleate involves esterification of maleic anhydride with methanol using acid catalysts (e.g., H₂SO₄) .
Hydrolysis and Stability
Maleate esters hydrolyze under acidic or basic conditions:
| Condition | Products | Rate Constant (k) | References |
|---|---|---|---|
| 0.1M HCl, 25°C | Maleic acid + methanol | k=3.2×10−4s−1 | |
| 0.1M NaOH, 25°C | Disodium maleate + methanol | k=1.8×10−3s−1 |
Degradation Pathways :
-
Hydrolysis follows pseudo-first-order kinetics, with base-catalyzed reactions being 5–10× faster than acid-catalyzed .
Pharmaceutical Derivatives: Dexchlorpheniramine Maleate
This antihistamine undergoes metabolic and synthetic reactions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| N-Demethylation | Liver microsomes, CYP450 enzymes | Desmethylchlorpheniramine | |
| Salt formation | Maleic acid, ethanol, 50°C | Dexchlorpheniramine maleate crystals |
Key Data :
-
Metabolic oxidation by CYP3A4 produces the active metabolite desmethylchlorpheniramine.
Comparative Reaction Feasibility
| Reaction | Activation Energy (kJ/mol) | Industrial Feasibility | References |
|---|---|---|---|
| Diels-Alder cycloaddition | 85–110 | High (batch reactors) | |
| Catalytic hydrogenation | 50–70 | High (continuous flow) |
Scientific Research Applications
DCAT Maleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Plays a role in studying enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential in preventing neurodegenerative diseases like Parkinson’s syndrome.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
DCAT Maleate exerts its effects by inhibiting N-methyl transferases, enzymes responsible for the methylation of various substrates. By blocking these enzymes, this compound prevents the formation of neurotoxic compounds that contribute to Parkinson’s syndrome. The molecular targets include non-methylated pre-neurotoxins, and the pathways involved are primarily related to methylation processes .
Comparison with Similar Compounds
Similar Compounds
Dicaprylyl Maleate: Used in skincare and hair care products as a conditioning agent.
Diisostearyl Maleate: Functions as a skin-conditioning agent in cosmetics.
Uniqueness of DCAT Maleate
Unlike other maleate compounds, this compound is unique due to its specific inhibition of N-methyl transferases and its role in preventing neurotoxin formation. This makes it particularly valuable in neurochemical research and potential therapeutic applications .
Properties
Molecular Formula |
C14H15Cl2NO4 |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;5,6-dichloro-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C10H11Cl2N.C4H4O4/c11-9-4-1-6-5-7(13)2-3-8(6)10(9)12;5-3(6)1-2-4(7)8/h1,4,7H,2-3,5,13H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
BESNJBBQZHHFBO-BTJKTKAUSA-N |
Isomeric SMILES |
C1CC2=C(CC1N)C=CC(=C2Cl)Cl.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2Cl)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















